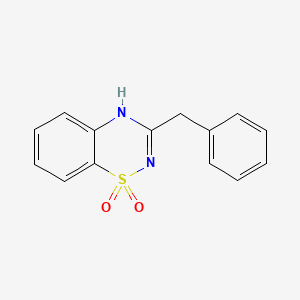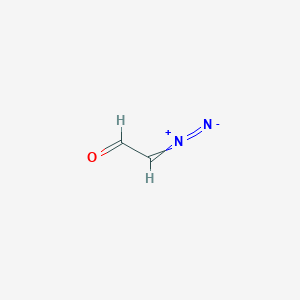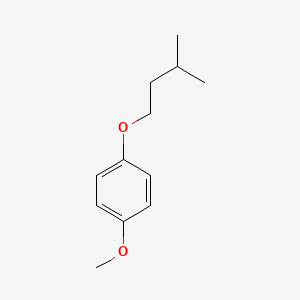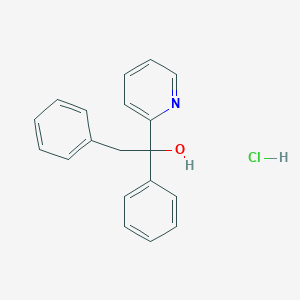
Glycidoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidoxysilane, also known as 3-glycidoxypropyltrimethoxysilane, is a versatile organosilane compound. It features a glycidoxy group and three methoxy groups attached to a propyl chain. This unique structure allows it to exhibit exceptional reactivity and compatibility with various materials . This compound is widely used as a coupling agent, adhesion promoter, and surface modifier in numerous applications, including coatings, adhesives, and composites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycidoxysilane is typically synthesized through the reaction of glycidol with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of this compound .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors and advanced purification techniques. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Glycidoxysilane undergoes several types of chemical reactions, including:
Oxidation: The epoxy group in this compound can be oxidized to form diols.
Reduction: The methoxy groups can be reduced to form hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines, thiols, and alcohols are employed under mild conditions.
Major Products:
Oxidation: Formation of glycidoxy diols.
Reduction: Formation of glycidoxy alcohols.
Substitution: Formation of glycidoxy derivatives with various functional groups.
Applications De Recherche Scientifique
Glycidoxysilane has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials and sol-gel processes.
Biology: Employed in the preparation of bioactive surfaces for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems and the development of biocompatible coatings for medical devices.
Mécanisme D'action
Glycidoxysilane exerts its effects through the formation of strong chemical bonds with both organic and inorganic materials. The glycidoxy group reacts with various functional groups, such as amines, alcohols, and thiols, to form stable covalent bonds. The methoxy groups hydrolyze to form silanol groups, which then condense to form siloxane bonds with inorganic surfaces. This dual reactivity allows this compound to act as an effective coupling agent and adhesion promoter .
Comparaison Avec Des Composés Similaires
- 3-(2,3-Epoxypropoxy)propyltrimethoxysilane
- Glycidyl 3-(trimethoxysilyl)propyl ether
- 3-Glycidoxypropyltriethoxysilane
Comparison: Glycidoxysilane is unique due to its combination of glycidoxy and methoxy groups, which provide both organic and inorganic reactivity. This makes it more versatile compared to similar compounds that may only have one type of reactive group. Additionally, this compound exhibits better compatibility with a wider range of materials, making it a preferred choice in various applications .
Propriétés
Formule moléculaire |
C3H5O2Si |
|---|---|
Poids moléculaire |
101.16 g/mol |
InChI |
InChI=1S/C3H5O2Si/c6-5-2-3-1-4-3/h3H,1-2H2 |
Clé InChI |
NWLSIXHRLQYIAE-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CO[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)





![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)

